

Application Notes: Radiolabeled Repaglinide Binding Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

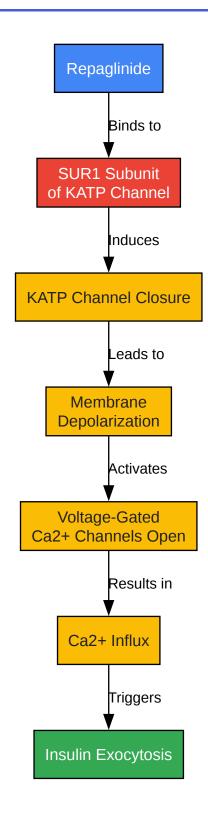
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is mediated by stimulating insulin secretion from pancreatic β -cells.[3][4] The molecular target of **repaglinide** is the ATP-sensitive potassium (KATP) channel on the β -cell membrane.[1][5] Specifically, **repaglinide** binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel, leading to channel closure.[2][6] This event triggers a cascade of intracellular events, culminating in the exocytosis of insulin.[1][7]

Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs with their receptors. This application note provides a detailed protocol for a radiolabeled **repaglinide** binding assay using membranes from cells expressing the human pancreatic KATP channel (Kir6.2/SUR1).

Signaling Pathway of Repaglinide Action

Repaglinide initiates insulin secretion by binding to and inhibiting the KATP channels in pancreatic β-cells.[1] This binding event closes the channels, preventing K+ efflux and leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, causing an influx of Ca2+.[7] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[1]





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Caption: Signaling pathway of repaglinide-induced insulin secretion.

Experimental Protocols



This section details the methodology for a saturation binding assay to determine the affinity (Kd) and density (Bmax) of [3H]**repaglinide** binding sites on membranes expressing the human Kir6.2/SUR1 channel.

Materials and Reagents

- Radioligand: [3H]repaglinide (Specific Activity: ~50-80 Ci/mmol)
- Cell Source: HEK293 cells stably co-expressing human Kir6.2 and SUR1 subunits.
- Unlabeled Ligand: Repaglinide (for non-specific binding determination)
- Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail: (e.g., Betaplate Scint)
- Protein Assay Reagent: (e.g., Pierce® BCA Assay Kit)
- Equipment:
 - Homogenizer
 - High-speed centrifuge
 - 96-well plates
 - Filter plates (e.g., Whatman GF/B)
 - Cell harvester
 - Scintillation counter

Membrane Preparation

Culture HEK293 cells expressing Kir6.2/SUR1 to ~90% confluency.



- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
- Homogenize the cell suspension on ice.
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
- Determine the protein concentration using a BCA protein assay.
- Store membrane aliquots at -80°C until use.

Saturation Binding Assay

- On the day of the assay, thaw the membrane preparation and resuspend to a final concentration of 5-20 μg protein per well in Assay Buffer.[8]
- Prepare serial dilutions of [3H]repaglinide in Assay Buffer (e.g., 0.05 5 nM).
- Set up the assay in a 96-well plate with a final volume of 250 μL per well.[8]
- Total Binding: Add 150 μL of the membrane suspension, 50 μL of Assay Buffer, and 50 μL of the corresponding [3H]repaglinide dilution to each well.
- Non-specific Binding (NSB): Add 150 μL of the membrane suspension, 50 μL of a high concentration of unlabeled **repaglinide** (e.g., 10 μM), and 50 μL of the corresponding [3H]**repaglinide** dilution to each well.
- Incubate the plate at 37°C for 60 minutes with gentle agitation.[8][9]
- Terminate the assay by rapid vacuum filtration through a 0.3% PEI-presoaked filter plate using a cell harvester.[8]



- Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
 [8]
- Dry the filter plate for 30-60 minutes at 50°C.[8]
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
 [8]

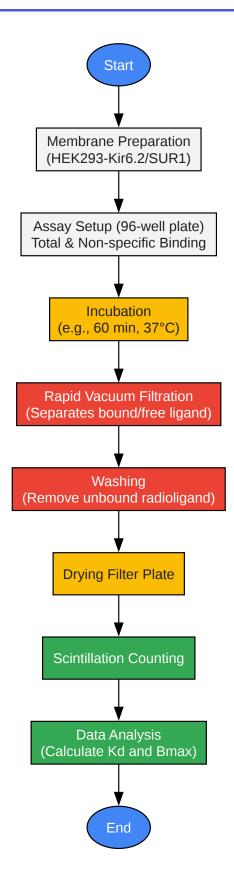
Data Analysis

- Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration of [3H]repaglinide.
- Plot the specific binding (Y-axis) against the concentration of [3H]repaglinide (X-axis).
- Analyze the data using non-linear regression (one-site binding hyperbola) to determine the
 equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10]
 [11]

Experimental Workflow

The following diagram illustrates the workflow for the radiolabeled **repaglinide** binding assay.





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Caption: Workflow for the radiolabeled **repaglinide** binding assay.



Data Presentation

The following tables summarize representative binding affinity data for **repaglinide** and other related compounds at the human pancreatic KATP channel (Kir6.2/SUR1).

Table 1: [3H]Repaglinide Saturation Binding Data

Channel Composition	Kd (nM)	Bmax (pmol/mg protein)	Cell Type	Reference
Kir6.2/SUR1 (wild-type)	0.40 ± 0.09	1.6 ± 0.2	HEK293	[12]
Kir6.2/SUR1[S12 37Y]	0.31 ± 0.02	Not specified	HEK293	[12]
SUR1 alone	59 ± 16	Not specified	Not specified	[9]
Kir6.2/SUR1	0.42 ± 0.03	Not specified	Not specified	[9]

Table 2: Competitive Binding Data (Displacement of [3H]Repaglinide)

Competitor	IC50 (μM)	Channel Composition	Cell Type	Reference
Nateglinide	0.7	Kir6.2/SUR1 (wild-type)	HEK293	[13]
Tolbutamide	26	Kir6.2/SUR1 (wild-type)	HEK293	[13]

Table 3: Inhibition Constants (Ki) from Competitive Binding



Competitor	Ki (nM)	Channel Composition	Cell Type	Reference
Glibenclamide	36 ± 6	Kir6.2/SUR1[S12 37Y]	HEK293	[12]
Repaglinide	0.4 ± 0.2	Kir6.2/SUR1[S12 37Y]	HEK293	[12]

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